molecular formula C13H18N2O2 B592296 Tert-butyl 4-aminoisoindoline-2-carboxylate CAS No. 871013-98-8

Tert-butyl 4-aminoisoindoline-2-carboxylate

Cat. No.: B592296
CAS No.: 871013-98-8
M. Wt: 234.299
InChI Key: PXJOFDSGLKGPGN-UHFFFAOYSA-N
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Description

Tert-butyl 4-aminoisoindoline-2-carboxylate: is a chemical compound with the molecular formula C13H18N2O2 . It is a derivative of isoindoline, a bicyclic compound that contains a nitrogen atom in its structure. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology .

Scientific Research Applications

Chemistry: Tert-butyl 4-aminoisoindoline-2-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of isoindoline derivatives with biological targets.

Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design of molecules that can interact with specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it a valuable building block for various applications .

Safety and Hazards

The compound has been classified with the following hazard statements: H302-H315-H319-H332-H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-aminoisoindoline-2-carboxylate typically involves the reaction of isoindoline derivatives with tert-butyl chloroformate and an amine source. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of high-purity starting materials and solvents is crucial to achieve high yields and purity of the final product. The reaction is monitored using techniques such as HPLC and NMR to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-aminoisoindoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 4-aminoisoindoline-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison: Tert-butyl 4-aminoisoindoline-2-carboxylate is unique due to its specific substitution pattern on the isoindoline ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the amino group at the 4-position can influence the compound’s reactivity and its interactions with biological targets .

Properties

IUPAC Name

tert-butyl 4-amino-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h4-6H,7-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJOFDSGLKGPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733699
Record name tert-Butyl 4-amino-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871013-98-8
Record name tert-Butyl 4-amino-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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